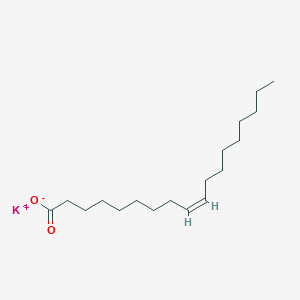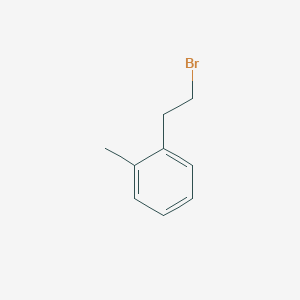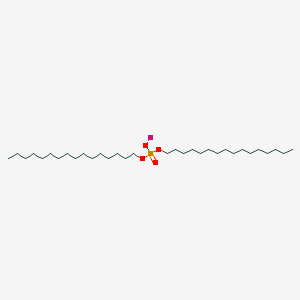
Potassium oleate
Overview
Description
Potassium oleate, with the chemical formula C18H33KO2, is a potassium salt of oleic acid, a monounsaturated fatty acid. It is commonly used in various industrial applications such as soaps, detergents, and emulsifiers due to its surfactant properties, which make it effective in reducing surface tension and enhancing the cleaning ability of solutions . This compound is also utilized in the formulation of cosmetics, pharmaceuticals, and in the preparation of metal soaps .
Mechanism of Action
Target of Action
Potassium oleate, a salt of oleic acid, primarily targets the cell membranes of organisms. It is particularly effective against soft-bodied insects such as aphids, whiteflies, and mealybugs . In the realm of cosmetics and personal care products, this compound acts as an emulsifier, preventing the ingredients in these products from separating into separate chemicals .
Mode of Action
The lipophilic carbon chains of the fatty acids in this compound penetrate and disrupt the lipoprotein matrix of the insects’ cellular membranes . This membrane disruption leads to the evacuation of cellular contents, causing the cell to dehydrate and die . In cosmetic products, this compound reduces the surface tension of a liquid, acting as a surfactant .
Biochemical Pathways
The biosynthesis of oleic acid, a component of this compound, involves the action of the enzyme stearoyl-CoA 9-desaturase acting on stearoyl-CoA .
Result of Action
The primary result of this compound’s action is the death of targeted cells, leading to the death of the organism. For example, in insects, this results in effective pest control . In cosmetic products, this compound helps maintain the stability and consistency of the product .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, its effectiveness as an insecticide can vary depending on the insect species and stage of development . In addition, the degradation rate of this compound in the environment can be influenced by factors such as soil composition and microbial activity .
Biochemical Analysis
Biochemical Properties
Potassium oleate interacts with various biomolecules in biochemical reactions. It acts as a surfactant, reducing the surface tension of a liquid, which prevents the ingredients in products from separating into separate chemicals . It also plays a role in the foaming and foam stabilization mechanisms in certain processes .
Cellular Effects
This compound has been shown to have bactericidal effects against various species, including Staphylococcus aureus and Escherichia coli . It also demonstrated the ability to remove significantly greater amounts of Staphylococcus aureus biofilm material than other substances . Furthermore, it maintained fibroblast viability, suggesting it might be useful for wound cleaning and peri-wound skin .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with cell membranes. The lipophilic carbon chains of the fatty acids penetrate and disrupt the lipoprotein matrix of the insects’ cellular membranes. This membrane disruption leads to the evacuation of cellular contents, causing the cell to dehydrate and die .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, in the context of high ammonia natural rubber latex, this compound acted as a colloid stabilizer, preventing the coalescence of rubber particles during freezing and thawing processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It plays a role in lipid metabolism, with its presence affecting the expression of programmed death ligand-1 (PD-L1), a pivotal immune checkpoint target in lung cancer cells and immune cells, as well as High Mobility Group Box 1 protein (HMGB1), suggesting a novel approach to modulating the immune response .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is known to be involved in the foaming and foam stabilization mechanisms, which could potentially influence its distribution within a system .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium oleate can be synthesized by reacting oleic acid with potassium hydroxide. One method involves preparing a solution of oleic acid at a concentration of 0.4 mol/L and a methanol solution of potassium hydroxide at the same concentration. Both solutions are pumped into a microchannel reactor at 65 degrees Celsius, where the reaction occurs within seconds. The product is then cooled, filtered, and dried to obtain this compound with high purity .
Industrial Production Methods: In industrial settings, this compound is often produced by saponification of animal or vegetable oils containing oleic acid. The process involves reacting pasty oleic acid with potassium hydroxide in a water phase to prepare a this compound solution. This solution is then concentrated and dried to obtain solid powdery this compound .
Chemical Reactions Analysis
Types of Reactions: Potassium oleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the conditions.
Reduction: It can be reduced under specific conditions to yield different compounds.
Substitution: this compound can participate in substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with other metal salts can lead to the formation of different metal oleates.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxygenated derivatives of oleic acid .
Scientific Research Applications
Potassium oleate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and as a ligand in the preparation of nanorods.
Biology: this compound is used in cell culture media to study lipid metabolism and cellular uptake mechanisms.
Comparison with Similar Compounds
- Potassium laurate
- Sodium dodecyl sulfate
- Sodium dodecylbenzenesulfonate
Comparison: Potassium oleate is unique due to its high foaming ability and stability in various applications. Compared to potassium laurate, sodium dodecyl sulfate, and sodium dodecylbenzenesulfonate, this compound exhibits superior foaming and foam stabilization properties, making it highly effective in applications requiring stable foams .
Properties
CAS No. |
143-18-0 |
|---|---|
Molecular Formula |
C18H33KO2 |
Molecular Weight |
320.6 g/mol |
IUPAC Name |
potassium;octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1 |
InChI Key |
MLICVSDCCDDWMD-UHFFFAOYSA-M |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].[K+] |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.[K] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].[K+] |
Color/Form |
YELLOWISH OR BROWNISH, SOFT MASS OR CRYSTALS BROWN SOLID OR LIQUID GRAY-TAN PASTE |
density |
greater than 1.1 at 68 °F (solid or liquid) (USCG, 1999) GREATER THAN 1.1 @ 20 °C |
flash_point |
140 °F CC |
melting_point |
Starts to decompose at approximately 428 °F (NTP, 1992) FREEZING POINT: 455-464 °F= 235-240 °C= 508-513 DEG K |
Key on ui other cas no. |
143-18-0 |
physical_description |
Potassium oleate appears as brown solid or clear to amber liquid with a soapy odor. Sinks and mixes slowly with water. (USCG, 1999) Dry Powder; Liquid; Other Solid Yellowish, brownish, or grey-tan solid or brown liquid; [HSDB] Brown solid or clear to amber liquid; [CAMEO] Beige powder; [MSDSonline] |
Pictograms |
Irritant |
solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) 25 G/100 CC OF COLD WATER; SOL IN HOT WATER; 4.315 G/100 CC ALCOHOL @ 13.5 °C; 100 G/100 CC ALCOHOL @ 50 °C; 3.5 G/100 CC ETHER @ 35 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Potassium oleate exhibits diverse interactions depending on the target and application. For example:
- In influenza viruses: this compound interacts directly with hemagglutinin (HA) proteins on the viral envelope, leading to viral inactivation. This electrical interaction proves more effective than the hydrophobic interaction of other surfactants like sodium lauryl ether sulfate (SLES) and sodium lauryl sulfate (SLS). []
- In bacteria: this compound demonstrates potent bactericidal activity against various bacteria, including Staphylococcus aureus and Escherichia coli. It effectively disrupts bacterial cell membranes, causing significant reductions in viability. []
- In chemical mechanical polishing: this compound acts as a corrosion inhibitor by adsorbing onto metal surfaces like copper, forming a protective passivation film. This inhibits excessive etching and promotes a smoother surface finish. [, ]
ANone: this compound is the potassium salt of oleic acid.
- Spectroscopic data: Fourier transform infrared (FTIR) spectroscopy reveals characteristic peaks associated with the carboxylate group and the carbon-carbon double bond present in the oleate molecule. [, , ]
ANone: this compound demonstrates versatility in its applications and performance under various conditions:
- Rubber Foam Production: In the Dunlop method, varying this compound concentrations significantly influence the density and compression properties of the resulting natural rubber foam. []
- Calcium Carbonate Formation: this compound acts as a surface-active agent, influencing the nucleation and growth of calcium carbonate crystals. Its presence, along with sodium polyacrylate (NaPAA), reduces particle size in bulk solutions and affects crystal structure and morphology both in bulk and on hard surfaces. []
- Lyotropic Liquid Crystals: this compound forms various lyotropic liquid crystalline mesophases in aqueous systems, with the phase behavior influenced by temperature, water content, and the presence of co-surfactants like decanol. [, , , ]
- Microemulsion Formation: this compound acts as a surfactant in microemulsions, stabilizing the oil and water interface. Its combination with a non-ionic surfactant (Tween-20) and a co-surfactant (di-ethylene glycol) broadens the range of stable microemulsion formation. []
- Control of Fire Ants: this compound exhibits insecticidal properties against fire ants (Solenopsis invicta), with its effectiveness influenced by concentration, temperature, and contact time. []
- Chrysanthemum Cuttings: Dipping chrysanthemum cuttings in this compound solution before planting does not effectively control two-spotted spider mites (Tetranychus urticae). []
A: While computational studies specifically focusing on this compound are limited in the provided research, the field of computational chemistry offers valuable tools for investigating its properties and interactions. Molecular dynamics simulations can provide insights into the self-assembly behavior of this compound in solution, particularly in the formation of micelles and other supramolecular structures. [, ]
ANone: The structure of this compound, with its long hydrophobic tail (oleic acid chain) and hydrophilic head (potassium carboxylate), directly influences its properties:
ANone: this compound generally exhibits good stability under appropriate storage conditions:
ANone: Yes, several alternatives and substitutes exist for this compound, each with its own set of advantages and disadvantages:
- Other Fatty Acid Salts: Sodium laurate and potassium caprate are examples of fatty acid salts with insecticidal properties, though their efficacy can vary compared to this compound. []
ANone: Research on this compound benefits from a range of tools and resources:
- Microscopy Techniques: Electron microscopy, including cryo-TEM, allows visualization of this compound aggregates, revealing their size, shape, and internal structure. [, , , ]
- Scattering Techniques: Small-angle neutron scattering (SANS) provides information about the size, shape, and interactions of this compound micelles in solution. [, , , ]
- Spectroscopy: FTIR spectroscopy helps characterize the chemical structure and interactions of this compound molecules. [, , ]
ANone: this compound has a long history of use, with its early applications primarily focusing on its soap-like properties. Over time, research has expanded to explore its role in various fields:
- Mid-20th Century: Research focused on understanding its physicochemical properties, such as its ability to form liquid crystals and microemulsions. [, ]
- Recent Developments: this compound has gained attention for its potential in drug delivery, antimicrobial applications, and as a green alternative to synthetic surfactants. []
ANone: Research on this compound bridges various disciplines, fostering collaboration and innovation:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(4Ar,6S,7R,8S,8aS)-6-methoxy-2-phenyl-7-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B91350.png)
